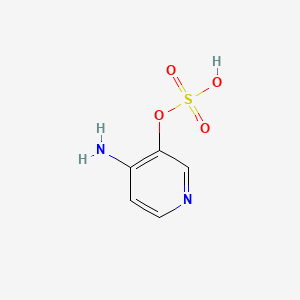

4-Amino-3-hydroxypyridine Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-hydroxypyridine Sulfate is an organic compound with the molecular formula C5H6N2O4S and a molecular weight of 190.18 g/mol . It is a pyridine derivative, which means it contains a nitrogen atom in its aromatic ring structure. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-3-hydroxypyridine Sulfate can be synthesized through several methods. One common method involves the pyridinization of bio-based furfural in water over a Raney Fe catalyst. This method is environmentally friendly and yields 3-hydroxypyridine at 120°C with ammonia as the nitrogen source . Another method involves the hydrolysis of chloropyridine, which is a traditional industrial process .

Industrial Production Methods

In industrial settings, the synthesis of pyridine derivatives like this compound often involves the Chichibabin process. This process uses high temperatures (350–550°C) and petroleum-based starting materials such as acetaldehyde and formaldehyde . newer methods focus on using renewable biomass derivatives to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-hydroxypyridine Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

4-Amino-3-hydroxypyridine Sulfate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Amino-3-hydroxypyridine Sulfate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-hydroxypyridine: Similar structure but different position of the amino group.

3-Hydroxy-4-aminopyridine: Similar structure but different position of the hydroxyl group

Uniqueness

4-Amino-3-hydroxypyridine Sulfate is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its sulfate group enhances its solubility in water, making it more versatile for various applications .

Actividad Biológica

4-Amino-3-hydroxypyridine sulfate (CAS No. 100130-15-2) is a heterocyclic compound with potential biological activities, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆N₂O₄S

- Molecular Weight : 190.18 g/mol

- Solubility : Highly soluble in water, indicating good bioavailability for biological applications.

This compound primarily interacts with acetylcholine receptors , influencing cholinergic pathways. The compound is metabolized to an active form that increases acetylcholine levels, leading to enhanced muscle contraction and improved neurotransmission .

Key Biochemical Pathways

- Acetylcholine Receptor Interaction : Binding to these receptors enhances synaptic transmission.

- Neurotransmitter Modulation : The compound's action on potassium channels can improve nerve conduction, making it a candidate for treating neurological disorders like multiple sclerosis .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in enhancing neurotransmission through potassium channel modulation. This property suggests its potential use in treating conditions such as:

- Multiple Sclerosis

- Spinal Cord Injuries

- Muscle Spasticity

Case Studies and Research Findings

- Study on Dalfampridine Metabolism :

-

Ion Channel Interaction Studies :

- Investigations into the interaction of this compound with ion channels revealed its potential to enhance the function of certain potassium channels, which may lead to improved treatments for nerve damage and spasticity.

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Similarity Score |

|---|---|---|

| 4-Aminopyridine | C₅H₆N₂ | 0.92 |

| 2-Aminopyridine | C₅H₆N₂ | 0.79 |

| 3-Hydroxypyridine | C₅H₅NO | 0.75 |

| 4-Hydroxyquinoline | C₉H₇NO | 0.77 |

| 2-Hydroxypyridine | C₅H₅NO | 0.80 |

This table illustrates the structural similarities between this compound and other pyridine derivatives, highlighting its unique combination of functional groups that enhance its biological activity.

Propiedades

IUPAC Name |

(4-aminopyridin-3-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGMFPQJLJNNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100130-15-2 |

Source

|

| Record name | (4-Amino-3-pyridyl) hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.